6-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine
Overview
Description
6-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine is a useful research compound. Its molecular formula is C8H9N3 and its molecular weight is 147.18 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 6-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of FGFRs .
Biochemical Pathways
The inhibition of FGFRs by this compound affects downstream signaling pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways .
Result of Action
The inhibition of FGFRs by this compound results in the suppression of tumor growth. In vitro, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Biological Activity
6-Methyl-1H-pyrrolo[3,2-b]pyridin-3-amine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a pyrrole and pyridine structure, with a methyl group at the 6-position of the pyrrolo ring and an amino group at the 3-position of the pyridine ring. This unique arrangement contributes to its biological activity.
Property | Description |
---|---|
Molecular Formula | |
Structure Type | Bicyclic heterocycle |
Key Functional Groups | Methyl and amino groups |
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of cytochrome P450 enzymes, specifically CYP1A2. This interaction is crucial for understanding drug metabolism and potential drug-drug interactions.
- Antiproliferative Effects : Studies have shown that derivatives of pyridine, including this compound, exhibit antiproliferative activity against various cancer cell lines such as HeLa and A549. The IC50 values indicate its effectiveness in inhibiting cell growth .
- Potential Therapeutic Applications : The compound is being explored for applications in treating diseases related to the nervous system and immune response. Its structural features suggest it may interact favorably with biological targets involved in these pathways .
Synthesis Methods
Various synthetic routes have been developed for producing this compound. These methods typically involve multi-step reactions that introduce the methyl and amino functional groups at specific positions on the bicyclic structure.
Case Study 1: CYP1A2 Inhibition
In a study focusing on the interaction of this compound with CYP1A2, researchers demonstrated that the compound effectively inhibits this enzyme, which plays a significant role in drug metabolism. The findings suggest that this inhibition could lead to altered pharmacokinetics for co-administered drugs.
Case Study 2: Antiproliferative Activity
Another investigation highlighted the antiproliferative properties of this compound against various cancer cell lines. The study reported IC50 values ranging from 0.021 μM to 0.058 μM for different derivatives, indicating potent activity against tumor cells. The presence of hydroxyl groups in some derivatives was found to enhance this activity significantly .
Properties
IUPAC Name |
6-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-2-7-8(11-3-5)6(9)4-10-7/h2-4,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFMWOPWSPFYMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN2)N)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501269296 | |
Record name | 6-Methyl-1H-pyrrolo[3,2-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501269296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190316-32-5 | |
Record name | 6-Methyl-1H-pyrrolo[3,2-b]pyridin-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190316-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-1H-pyrrolo[3,2-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501269296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.